1-Chloro-3-ethynyloct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethynyloct-2-ene is an organic compound with the molecular formula C10H15Cl. It features a chlorine atom, an ethynyl group, and a double bond within its structure. This compound is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyloct-2-ene can be synthesized through various organic reactions. One common method involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction between 1-chloro-3-octyne and a suitable base like sodium amide (NaNH2) can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethynyloct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
1-Chloro-3-ethynyloct-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-ethynyloct-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of target molecules and pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-Chloro-2-ethynyloct-2-ene
- 1-Chloro-3-ethynylhex-2-ene
- 1-Bromo-3-ethynyloct-2-ene
Comparison: 1-Chloro-3-ethynyloct-2-ene is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
62055-69-0 |
---|---|
Molecular Formula |
C10H15Cl |
Molecular Weight |
170.68 g/mol |
IUPAC Name |
1-chloro-3-ethynyloct-2-ene |
InChI |
InChI=1S/C10H15Cl/c1-3-5-6-7-10(4-2)8-9-11/h2,8H,3,5-7,9H2,1H3 |
InChI Key |
YFTHUSVRBBSPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCCl)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.